molecular formula C11H15N3O B2618616 1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone CAS No. 66373-32-8

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone

Cat. No.: B2618616
CAS No.: 66373-32-8
M. Wt: 205.261
InChI Key: MUABHHFBBZHHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine group and a methyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone typically involves the reaction of 4-methyl-2-pyrrolidin-1-ylpyrimidine with ethanone under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.

Scientific Research Applications

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings in its structure allow it to bind to these targets, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)methanone: Similar structure but with a methanone group instead of ethanone.

    1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)propanone: Similar structure but with a propanone group.

    1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)butanone: Similar structure but with a butanone group.

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

1-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8-10(9(2)15)7-12-11(13-8)14-5-3-4-6-14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUABHHFBBZHHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.